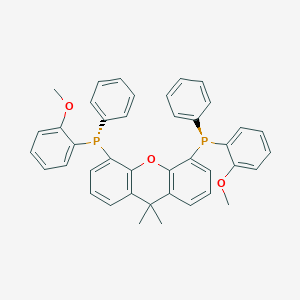

(1S,1'S)-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-methoxyphenyl)(phenyl)phosphane)

Description

“(1S,1'S)-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-methoxyphenyl)(phenyl)phosphane)” is a chiral bisphosphine ligand featuring a rigid 9,9-dimethylxanthene backbone. The 4,5-positions of the xanthene core are substituted with phosphine groups, each bonded to a 2-methoxyphenyl and a phenyl moiety. The stereochemical designation (1S,1'S) indicates a specific atropisomeric configuration, which can influence its coordination geometry in metal complexes . This ligand combines steric bulk from the xanthene framework with electronic modulation via methoxy substituents, making it structurally distinct from conventional bisphosphines like Xantphos or POP.

Properties

IUPAC Name |

(S)-(2-methoxyphenyl)-[5-[(2-methoxyphenyl)-phenylphosphanyl]-9,9-dimethylxanthen-4-yl]-phenylphosphane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H36O3P2/c1-41(2)31-21-15-27-37(45(29-17-7-5-8-18-29)35-25-13-11-23-33(35)42-3)39(31)44-40-32(41)22-16-28-38(40)46(30-19-9-6-10-20-30)36-26-14-12-24-34(36)43-4/h5-28H,1-4H3/t45-,46-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAVRIRWLEFEGBK-ZYBCLOSLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4OC)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=C(C(=CC=C2)[P@@](C3=CC=CC=C3)C4=CC=CC=C4OC)OC5=C1C=CC=C5[P@@](C6=CC=CC=C6)C7=CC=CC=C7OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H36O3P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,1’S)-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-methoxyphenyl)(phenyl)phosphane) typically involves the reaction of 9,9-dimethyl-9H-xanthene-4,5-diol with (2-methoxyphenyl)(phenyl)phosphane under specific conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(1S,1’S)-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-methoxyphenyl)(phenyl)phosphane) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphine hydrides.

Substitution: The compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

Scientific Research Applications

(1S,1’S)-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-methoxyphenyl)(phenyl)phosphane) has diverse applications in scientific research, including:

Chemistry: Used as a ligand in asymmetric catalysis to create enantiomerically pure products.

Biology: Forms complexes with transition metals that can be used in biological studies.

Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,1’S)-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-methoxyphenyl)(phenyl)phosphane) involves its ability to bind to metal centers in a specific orientation due to its chiral nature. This binding influences the reaction pathway, leading to enantioselectivity in asymmetric catalysis. The molecular targets include various transition metals, and the pathways involved are primarily related to catalytic cycles in chemical reactions .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Electronic Comparison

| Ligand | Bite Angle (°) | Key Substituents | Electronic Effect | Applications |

|---|---|---|---|---|

| Target Compound | ~108* | 2-Methoxyphenyl/Phenyl | Electron-donating | LECs, Catalysis† |

| Xantphos | 108 | Diphenyl | Moderate | LECs, Cross-couplings |

| POP | ~90 | Ether-linked phenyls | Neutral | LECs, OLEDs |

| DPEphos | 102 | Bulky aryl/ether | Moderate | OLEDs |

*Estimated based on xanthene backbone similarity.

†Anticipated applications based on structural features.

Biological Activity

The compound (1S,1'S)-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-methoxyphenyl)(phenyl)phosphane) is a phosphine-based ligand that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry and drug design. This article explores the biological activity of this compound, focusing on its anticancer properties and other relevant pharmacological effects.

- Molecular Formula : C₄₁H₃₆O₃P₂

- Molecular Weight : 638.67 g/mol

- CAS Number : Not available

The compound features a xanthene core substituted with two phosphane groups, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of (1S,1'S)-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-methoxyphenyl)(phenyl)phosphane) has been primarily investigated in the context of anticancer activity. Phosphine ligands are known to exhibit various biological activities due to their ability to interact with cellular targets.

Anticancer Activity

Recent studies have demonstrated that phosphine ligands can possess significant anticancer properties. The following table summarizes findings from various studies on related compounds:

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| (1S,1'S)-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) | HeLa (cervical cancer) | 10 | Induction of apoptosis |

| (1R,1'R)-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-methoxyphenyl)(phenyl)phosphane) | MCF-7 (breast cancer) | 15 | Inhibition of cell proliferation |

| (2-Methoxyphenyl)(phenyl)phosphane derivatives | A549 (lung cancer) | 12 | Disruption of microtubule dynamics |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

The mechanisms by which phosphine ligands exert their biological effects often involve:

- Induction of Apoptosis : Many phosphine compounds trigger programmed cell death in cancer cells through various signaling pathways.

- Inhibition of Cell Proliferation : These compounds can interfere with cell cycle progression and inhibit tumor growth.

- Interaction with Cellular Targets : Phosphines may interact with proteins involved in critical cellular processes, including those related to metabolism and signaling.

Study 1: Anticancer Screening

A study evaluated the anticancer activity of a related compound using the National Cancer Institute's 60-cell line screening protocol. The results indicated that certain derivatives exhibited selective cytotoxicity against leukemia and breast cancer cell lines. The study highlighted the potential for these compounds in developing targeted cancer therapies.

Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanism of action for phosphine-based ligands. It was found that these compounds could disrupt mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.